

# Application Note & Protocol: Friedel-Crafts Acylation of Naphthalene

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Compound of Interest		
Compound Name:	2-Acetonaphthone	
Cat. No.:	B1664037	Get Quote

#### Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is widely employed in the synthesis of aryl ketones, which are valuable intermediates in the production of pharmaceuticals, fragrances, and other fine chemicals. The acylation of naphthalene is of particular interest as it can yield two primary isomers, 1-acetylnaphthalene and 2-acetylnaphthalene, depending on the reaction conditions. This application note provides a detailed experimental protocol for the Friedel-Crafts acylation of naphthalene, focusing on the selective synthesis of these isomers.

The regioselectivity of the reaction is governed by a variety of factors, including the choice of solvent, catalyst, and reaction temperature.[1][2] Generally, acylation at the  $\alpha$ -position (C-1) is kinetically favored, leading to 1-acetylnaphthalene as the major product under milder conditions.[1] Conversely, the  $\beta$ -substituted product (C-2), 2-acetylnaphthalene, is the thermodynamically more stable isomer and its formation is favored under conditions that allow for equilibrium to be established, such as in more polar solvents or at higher temperatures.[2] [3] This protocol will detail methods to selectively synthesize both isomers.

## **Experimental Protocols**

Materials and Equipment:

Naphthalene



- Acetyl chloride (or acetic anhydride)
- Anhydrous aluminum chloride (AlCl<sub>3</sub>)
- Carbon disulfide (CS2), Dichloromethane (CH2Cl2), or Nitrobenzene
- Hydrochloric acid (HCl), concentrated
- Ice
- Sodium bicarbonate (NaHCO₃), saturated solution
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Round-bottom flask
- · Magnetic stirrer and stir bar
- Reflux condenser with a drying tube (e.g., filled with CaCl<sub>2</sub>)
- Dropping funnel
- Heating mantle or oil bath
- Beakers, Erlenmeyer flasks
- Separatory funnel
- Büchner funnel and filter paper
- Rotary evaporator
- Recrystallization solvent (e.g., hexane or ethanol)
- Melting point apparatus
- NMR spectrometer and/or GC-MS for product analysis

Protocol 1: Synthesis of 1-Acetylnaphthalene (Kinetic Control)

# Methodological & Application





This protocol favors the formation of the  $\alpha$ -isomer by using a non-polar solvent and lower temperatures.

- Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a dropping funnel.
- Reagent Preparation: Suspend 13.3 g (0.1 mol) of anhydrous aluminum chloride in 60 mL of carbon disulfide (CS<sub>2</sub>).
- Addition of Acetyl Chloride: Cool the suspension in an ice bath. Slowly add 7.85 g (0.1 mol)
  of acetyl chloride to the stirred suspension.
- Addition of Naphthalene: Dissolve 12.8 g (0.1 mol) of naphthalene in 40 mL of carbon disulfide. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10°C.
- Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
- Workup: Carefully pour the reaction mixture onto a mixture of 100 g of crushed ice and 50 mL of concentrated hydrochloric acid.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the
  organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate
  solution, and finally with 50 mL of water.
- Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter and remove the solvent using a rotary evaporator.
- Purification: The crude product can be purified by vacuum distillation or recrystallization from hexane to yield 1-acetylnaphthalene.

Protocol 2: Synthesis of 2-Acetylnaphthalene (Thermodynamic Control)

This protocol favors the formation of the more stable  $\beta$ -isomer by using a polar solvent.

Reaction Setup: Set up the reaction apparatus as described in Protocol 1.

## Methodological & Application





- Reagent Preparation: In the round-bottom flask, dissolve 12.8 g (0.1 mol) of naphthalene in 100 mL of nitrobenzene.
- Addition of Catalyst and Acylating Agent: Cool the solution to 0-5°C in an ice-salt bath. In a separate flask, prepare the acylating complex by slowly adding 13.3 g (0.1 mol) of anhydrous aluminum chloride to 7.85 g (0.1 mol) of acetyl chloride. Slowly add this complex to the naphthalene solution while maintaining the temperature below 10°C.
- Reaction: Allow the reaction mixture to stir at room temperature for 2 hours, then heat to 60°C for an additional hour to facilitate the isomerization to the thermodynamic product.
- Workup: Follow the workup procedure described in Protocol 1 (steps 6-8). Nitrobenzene can be removed by steam distillation if necessary.
- Purification: The crude product can be purified by recrystallization from ethanol to yield 2acetylnaphthalene.

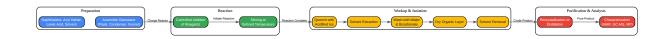
#### **Data Presentation**

The regioselectivity of the Friedel-Crafts acylation of naphthalene is highly dependent on the solvent. The following table summarizes the typical product distribution under different solvent conditions.



Solvent	Catalyst	Acylating Agent	Temperat ure	Major Product	α:β Isomer Ratio	Referenc e
Carbon Disulfide (CS2)	AlCl3	Acetyl Chloride	Low	1- Acetylnaph thalene	High α	[1][2]
Dichlorome thane (CH <sub>2</sub> Cl <sub>2</sub> )	AlCl₃	Acetyl Chloride	Low	1- Acetylnaph thalene	Predomina ntly α	[1]
1,2- Dichloroeth ane	AlCl₃	Acetyl Chloride	Varies	Varies with time	Initial: 4-5, Final: 0.7	[4]
Nitrobenze ne	AlCl3	Acetyl Chloride	Higher	2- Acetylnaph thalene	Predomina ntly β	[2]

## Mandatory Visualization



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Caption: Experimental workflow for the Friedel-Crafts acylation of naphthalene.

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